molecular formula C16H16Cl2O B14175631 1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene CAS No. 918903-59-0

1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene

Cat. No.: B14175631
CAS No.: 918903-59-0
M. Wt: 295.2 g/mol
InChI Key: KTHNLEQEJWWBDF-UHFFFAOYSA-N
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Description

2,2-Diphenylpropyl(dichloromethyl) ether is an organic compound characterized by the presence of two phenyl groups attached to a propyl chain, which is further connected to a dichloromethyl ether group. This compound falls under the category of chloroalkyl ethers, which are known for their diverse applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenylpropyl(dichloromethyl) ether can be achieved through various methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another method includes the reaction of chlorodimethyl ether with sulfuryl chloride and benzoyl peroxide .

Industrial Production Methods

Industrial production of ethers, including 2,2-Diphenylpropyl(dichloromethyl) ether, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylpropyl(dichloromethyl) ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Alcohols and alkyl halides.

Scientific Research Applications

2,2-Diphenylpropyl(dichloromethyl) ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenylpropyl(dichloromethyl) ether involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form reactive intermediates that interact with nucleophiles, leading to the formation of various products . The pathways involved include the activation of aromatic rings and subsequent substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenylpropyl(dichloromethyl) ether is unique due to its specific structure, which includes two phenyl groups and a dichloromethyl ether moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications in organic synthesis and industrial processes .

Properties

CAS No.

918903-59-0

Molecular Formula

C16H16Cl2O

Molecular Weight

295.2 g/mol

IUPAC Name

[1-(dichloromethoxy)-2-phenylpropan-2-yl]benzene

InChI

InChI=1S/C16H16Cl2O/c1-16(12-19-15(17)18,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3

InChI Key

KTHNLEQEJWWBDF-UHFFFAOYSA-N

Canonical SMILES

CC(COC(Cl)Cl)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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